2-(1,4-Diazepan-1-yl)nicotinonitrile
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Overview
Description
2-(1,4-Diazepan-1-yl)nicotinonitrile is a chemical compound that belongs to the class of diazepines. It is known for its unique structure, which includes a diazepane ring attached to a nicotinonitrile moiety. This compound has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activities, including anticonvulsant and anxiolytic effects.
Medicine: Potential therapeutic agent for the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)nicotinonitrile involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with ion channels and other signaling pathways, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
- 2-(Homopiperazin-1-yl)nicotinonitrile
- 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile
Uniqueness
2-(1,4-Diazepan-1-yl)nicotinonitrile is unique due to its specific combination of a diazepane ring and a nicotinonitrile moiety. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to modulate neurotransmitter receptors and ion channels makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOHMUWBQXSUAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381492 |
Source
|
Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-97-4 |
Source
|
Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352018-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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